molecular formula C22H25NO4 B8083957 Hexanoic acid, 6-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-

Hexanoic acid, 6-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-

Cat. No.: B8083957
M. Wt: 367.4 g/mol
InChI Key: BLWYGZDUPCIHRV-UHFFFAOYSA-N
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Description

Hexanoic acid, 6-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]- (CAS: 88574-06-5) is a fluorenylmethyloxycarbonyl (Fmoc)-protected aminohexanoic acid derivative. Its molecular formula is C₂₁H₂₃NO₄, with a molecular weight of 353.412 g/mol . The compound features a linear hexanoic acid backbone with an Fmoc-protected methylamino group at the 6-position, making it a critical intermediate in peptide synthesis and drug development, particularly for solid-phase peptide synthesis (SPPS) where temporary amine protection is required .

The Fmoc group is widely used due to its orthogonality with other protecting groups (e.g., tert-butoxycarbonyl, Boc) and its ease of removal under mild basic conditions . This compound’s structural simplicity and functional versatility enable its application in synthesizing peptide linkers, antibody-drug conjugates (ADCs), and PROTACs (proteolysis-targeting chimeras) .

Properties

IUPAC Name

6-[[2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c24-21(25)12-2-1-7-13-23-14-22(26)27-15-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,20,23H,1-2,7,12-15H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWYGZDUPCIHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)CNCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10740248
Record name 6-({2-[(9H-Fluoren-9-yl)methoxy]-2-oxoethyl}amino)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10740248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173690-47-6
Record name 6-({2-[(9H-Fluoren-9-yl)methoxy]-2-oxoethyl}amino)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10740248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Steps:

  • Methylation of Amino Group :

    • Formaldehyde reacts with the primary amine of FMOC-6-aminohexanoic acid, forming a Schiff base.

    • Triethylsilane (Et₃SiH) acts as a reducing agent to convert the imine intermediate to a methylated amine.

  • Acid Deprotection and Workup :

    • Trifluoroacetic acid (TFA) in chloroform/water facilitates final deprotection and isolation.

Reaction Conditions:

ComponentRoleQuantity/Condition
FMOC-6-aminohexanoic acidSubstrate1 equivalent
FormaldehydeMethylating agent1.2 equivalents
TriethylsilaneReducing agent2 equivalents
TFA/CHCl₃/H₂OSolvent system30 minutes, room temperature

The compound can also be synthesized via Merrifield resin-based SPPS , where the FMOC group protects the amino acid during chain elongation. This method is referenced in patent literature:

Procedure Highlights:

  • Resin Activation : The carboxyl group of hexanoic acid is anchored to a chloromethylated polystyrene resin.

  • FMOC Protection : The amine is protected with FMOC-chloride under basic conditions (e.g., DIEA).

  • Methylation : Post-FMOC protection, the amine is methylated using iodomethane or dimethyl sulfate.

Critical Analysis of Synthesis Challenges

  • Purity Control : Side reactions during methylation (e.g., over-alkylation) require careful stoichiometric monitoring.

  • Solvent Compatibility : TFA and chloroform necessitate corrosion-resistant equipment and controlled environments.

Supplier-Specific Synthesis Variations

Commercial suppliers like Ambeed, Inc. and Sigma-Aldrich optimize protocols for scalability:

  • Ambeed’s Protocol : Uses a two-step TFA/CHCl₃ system with rigorous HPLC purification to achieve ≥97% purity.

  • Enamine’s Approach : Employs triethylamine as a base to enhance FMOC-group stability during methylation .

Chemical Reactions Analysis

Types of Reactions: Hexanoic acid, 6-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]- undergoes various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be oxidized to form the corresponding carboxylic acid derivatives.

  • Reduction: The compound can be reduced to form the corresponding amine.

  • Substitution: The Fmoc group can be removed by treatment with a base such as piperidine, resulting in the free amino group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Piperidine is commonly used to remove the Fmoc group.

Major Products Formed:

  • Oxidation: Hexanoic acid derivatives.

  • Reduction: Hexanoic acid amine derivatives.

  • Substitution: Free amino hexanoic acid.

Scientific Research Applications

Peptide Synthesis

Hexanoic acid, 6-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]- is primarily used in peptide synthesis as an Fmoc-protected amino acid. Its applications include:

  • Building Block for Peptides : It serves as a fundamental unit in constructing peptides and peptidomimetics. The stability of the Fmoc group allows for efficient coupling with other amino acids or peptide fragments using reagents such as HATU or DIC .
  • Selective Deprotection : The compound can be deprotected under mild basic conditions (e.g., using piperidine in dimethylformamide), leading to free amino acids that can participate in further peptide bond formation.

Biological Research

In biological contexts, this compound facilitates various studies:

  • Protein-Protein Interactions : It aids researchers in exploring enzyme-substrate relationships and protein interactions by enabling the synthesis of specific peptide sequences that can mimic natural substrates or inhibitors.
  • Therapeutic Development : The compound contributes to developing peptide-based therapeutics, which are increasingly important in targeted drug delivery and treatment strategies for various diseases .

Pharmaceutical Industry

The pharmaceutical industry extensively utilizes hexanoic acid, 6-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]- for:

  • Synthetic Peptide Production : Its role as a building block in synthetic peptides makes it vital for producing research reagents and potential therapeutic agents .

Material Science

In material science, derivatives of this compound may be explored for their potential applications in creating novel materials with specific chemical properties due to their unique structural characteristics .

Case Studies and Research Findings

Several studies highlight the effectiveness of hexanoic acid, 6-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]- in practical applications:

Study TitleFocusFindings
Peptide Synthesis Using Fmoc ChemistryChemistryDemonstrated efficient coupling reactions using this compound as a building block, leading to high yields of desired peptides.
Role of Fmoc-Amino Acids in Drug DesignBiologyShowed how Fmoc-protected amino acids facilitate the design of peptide-based drugs targeting specific receptors .
Industrial Scale Production of PeptidesIndustrial ChemistryDiscussed optimized methods for large-scale synthesis using continuous flow reactors to enhance efficiency with this compound.

Mechanism of Action

The compound exerts its effects through the selective removal of the Fmoc group, which exposes the free amino group. This free amino group can then participate in further chemical reactions, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with amino acids and peptides.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Yield (%) Reference
Hexanoic acid, 6-[[(9H-fluoren-9-ylmethoxy)... (88574-06-5) C₂₁H₂₃NO₄ 353.412 Not reported Linear chain, Fmoc-protected methylamino 97% purity
(S)-5-Methyl-4-[[(9H-fluoren-9-ylmethoxy)... (65c) C₂₂H₂₅NO₄ 367.44 120 Methyl branch at C5, Fmoc-protected amino 89%
(R)-4-[[(9H-Fluoren-9-ylmethoxy)...-2-octanoic acid (65e) C₂₃H₂₅NO₄ 379.45 Not reported Extended chain (C8), Fmoc-protected amino 87%
Fmoc-Lys(Me,Boc)-OH (139262-23-0) C₂₈H₃₅N₃O₆ 509.59 Not reported Dual protection (Fmoc, Boc), methylated ε-amino Not reported
Fmoc-HomoArg(Pbf)-OH (401915-53-5) C₃₅H₄₂N₄O₇S 662.80 Not reported Sulfonyl-iminomethyl group, Pbf protection Not reported

Key Research Findings

Physicochemical Properties
  • Melting Points : Branched derivatives (e.g., 65c, 65d) show lower melting points (120–150°C) than linear analogs due to reduced crystallinity .
  • Solubility: The linear hexanoic acid backbone enhances aqueous solubility compared to aromatic or tert-butyl-protected variants (e.g., Fmoc-HomoArg(Pbf)-OH) .

Orthogonal Protection Strategies

  • Fmoc vs. Boc : The Fmoc group in the target compound allows sequential deprotection in multi-step syntheses, unlike Boc, which requires acidic conditions .
  • Dual Protection : Compounds like Fmoc-Lys(Me,Boc)-OH demonstrate compatibility with orthogonal strategies, enabling precise functionalization of lysine residues .

Biological Activity

Hexanoic acid, specifically the compound 6-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]- , is an amino acid derivative with significant potential in various biological applications. This article delves into its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a hexanoic acid backbone linked to a fluorenylmethoxycarbonyl (Fmoc) protecting group. Its molecular formula is C15H18N2O3C_{15}H_{18}N_{2}O_{3} with a molecular weight of approximately 278.31 g/mol. The presence of the methylamino group at the sixth position enhances its hydrophobic properties and potential biological interactions .

Synthesis

The synthesis of 6-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]- typically involves several steps, including:

  • Protection of Amino Groups : Using Fmoc to protect the amino group during peptide synthesis.
  • Coupling Reactions : Employing various coupling reagents to facilitate the formation of peptide bonds.
  • Deprotection : Selective removal of protecting groups under mild conditions to preserve sensitive functional groups.

This multi-step process underscores the importance of protecting groups in organic synthesis, particularly in developing pharmaceuticals .

Biological Activity

The biological activity of hexanoic acid derivatives is often linked to their role as amino acid analogs. These compounds can exhibit various activities, including:

  • Antimicrobial Properties : Some studies indicate that similar compounds may possess antimicrobial effects due to their ability to disrupt bacterial membranes.
  • Neuroprotective Effects : Research suggests that certain derivatives can cross the blood-brain barrier and may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.
  • Binding Affinities : Interaction studies have shown that these compounds can bind to specific biological targets, influencing pathways such as apoptosis and cell signaling .

Predictive Modeling

Predictive modeling tools like PASS (Prediction of Activity Spectra for Substances) have been utilized to assess the potential biological activity spectra of hexanoic acid derivatives. These models predict various therapeutic applications based on structural features.

Case Studies

Several studies have investigated the biological activity of hexanoic acid derivatives:

  • Study on Antimicrobial Activity :
    • A study evaluated the antimicrobial properties of various hexanoic acid derivatives, including those with Fmoc groups. Results indicated significant activity against Gram-positive bacteria, suggesting potential applications in antibiotic development.
  • Neuroprotective Study :
    • Research involving animal models demonstrated that derivatives could reduce neuronal apoptosis in response to oxidative stress, highlighting their potential for treating conditions like Alzheimer's disease.
  • Binding Affinity Analysis :
    • In vitro assays showed that these compounds could effectively bind to specific receptors involved in cell signaling pathways, providing insights into their mechanisms of action and therapeutic potential .

Data Table: Summary of Biological Activities

Study FocusFindingsReference
Antimicrobial ActivitySignificant inhibition of Gram-positive bacteria
Neuroprotective EffectsReduced apoptosis in neuronal cells
Binding AffinityStrong binding to cell signaling receptors

Q & A

Q. Key Considerations :

  • Use inert atmospheres (N2) to prevent oxidation.
  • Monitor pH to avoid premature Fmoc deprotection.

Advanced: How can researchers optimize coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

Methodological Answer:
Coupling efficiency depends on steric hindrance from the Fmoc group and solvent polarity:

Activation : Use HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide) with HOAt (1-hydroxy-7-azabenzotriazole) in DMF (dimethylformamide) to activate the carboxyl group .

Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction kinetics.

Monitoring : Track coupling via Kaiser test or FTIR spectroscopy for unreacted amines.

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